2,3-Dihydrofuro[2,3-c]pyridine

B-Raf kinase inhibition enzyme potency medicinal chemistry

2,3-Dihydrofuro[2,3-c]pyridine (CAS 117103-45-4) is a fused bicyclic heteroaromatic building block comprising a partially saturated furan ring fused to a pyridine ring at the [2,3‑c] junction. This specific angular orientation and the presence of the 2,3‑dihydro moiety afford a unique conformational profile and hydrogen‑bonding geometry that are distinct from linear [b]‑fused or alternate [3,2‑c] regioisomers [REFS‑1].

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 117103-45-4
Cat. No. B055237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-c]pyridine
CAS117103-45-4
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CN=C2
InChIInChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2
InChIKeyGXPUQTKHWNOJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[2,3-c]pyridine (CAS 117103-45-4): A Privileged Angular Furopyridine Scaffold for Kinase and GPCR Drug Discovery


2,3-Dihydrofuro[2,3-c]pyridine (CAS 117103-45-4) is a fused bicyclic heteroaromatic building block comprising a partially saturated furan ring fused to a pyridine ring at the [2,3‑c] junction. This specific angular orientation and the presence of the 2,3‑dihydro moiety afford a unique conformational profile and hydrogen‑bonding geometry that are distinct from linear [b]‑fused or alternate [3,2‑c] regioisomers [REFS‑1]. The scaffold is recognized as a privileged core in medicinal chemistry, as evidenced by its successful deployment in multiple kinase inhibitor programs that have delivered sub‑nanomolar enzymatic activity [REFS‑2], and by its patent protection as a G‑protein‑coupled receptor GPR119 modulator backbone [REFS‑3].

Why Furopyridine Regioisomer Swapping or Full Aromatization Cannot Substitute 2,3-Dihydrofuro[2,3-c]pyridine in Lead Optimization


The angular [2,3‑c] fusion geometry and the partially reduced dihydrofuran ring are not interchangeable with the flat, fully aromatic furo[2,3‑c]pyridine or with linear regioisomers such as furo[3,2‑b]pyridine. In B‑Raf inhibitor campaigns, replacement of the [2,3‑c] core with a thieno[2,3‑c]pyridine scaffold yields enzyme IC50 values more than 25‑fold weaker [REFS‑1], indicating that the specific furan oxygen placement and ring saturation contribute critically to ATP‑pocket complementarity. Similarly, the dihydro moiety provides a unique sp3‑hybridized center that influences both metabolic stability and synthetic diversification; its removal eliminates the handle for subsequent late‑stage functionalization and alters the scaffold’s three‑dimensional shape, which can disrupt key protein‑ligand interactions [REFS‑2].

Quantitative Differentiation Evidence for 2,3-Dihydrofuro[2,3-c]pyridine Against Closest Analogs and Alternatives


Sub‑Nanomolar B‑Raf Enzyme Inhibition: Furo[2,3‑c]pyridine‑Based Indanone Oximes vs Thieno[2,3‑c]pyridine Scaffolds

The most active furo[2,3‑c]pyridine‑based indanone oxime, compound 29h, displayed an IC50 of 0.2 nM against B‑Raf kinase in an enzymatic assay [REFS‑1]. In a separate series, the best 4‑aminothienopyridine B‑Raf inhibitor exhibited an IC50 of 5.1 nM under comparable biochemical conditions [REFS‑2]. This represents a >25‑fold potency advantage for the furo[2,3‑c]pyridine scaffold.

B-Raf kinase inhibition enzyme potency medicinal chemistry

>900‑Fold Potency Enhancement Achieved with 7‑Aminofuro[2,3‑c]pyridine Scaffold in TAK1 Kinase Optimization

High‑throughput screening identified a micromolar hit (IC50 = 9100 nM) against TAK1 kinase. Iterative optimization on the 7‑aminofuro[2,3‑c]pyridine scaffold yielded compound 12az with a biochemical IC50 of ~10 nM [REFS‑1][REFS‑2]. This >900‑fold improvement demonstrates the scaffold’s capacity for dramatic potency enhancement when substituted at the 7‑amino position.

TAK1 kinase inhibition lead optimization structure-based design

GPR119 Agonism: 2,3‑Dihydrofuro[2,3‑c]pyridine Derivatives Patented as Metabolic Disease Modulators

US Patent US8809361B2 and related family members explicitly claim 2,3‑dihydrofuro[2,3‑c]pyridine derivatives as agonists of the G‑protein‑coupled receptor GPR119, a validated target for type‑2 diabetes and obesity [REFS‑1]. The patent describes in vitro cAMP‑based functional assays confirming GPR119 activation, although specific EC50 values for the parent scaffold are not reported in the disclosed sections. The existence of a dedicated patent family underscores the industrial confidence in this scaffold’s differentiation for GPCR ligand discovery.

GPR119 agonism metabolic disease patent landscape

Regioselective Lithiation of Furo[2,3‑c]pyridine Enables Orthogonal Functionalization Not Accessible with Other Regioisomers

The toolbox for regioselective lithiation of furo[2,3‑c]pyridine allows selective deprotonation at either C‑2 or C‑7 using n‑BuLi or the [n‑BuLi/LiDMAE] superbase [REFS‑1]. In contrast, furo[3,2‑c]pyridine lithiation occurs preferentially at C‑5, while furo[2,3‑b]pyridine gives C‑2 or C‑3 metalation [REFS‑1]. This regiochemical complementarity means that only the [2,3‑c] core can deliver 2‑ or 7‑substituted derivatives in a single operation, streamlining the synthesis of diverse compound libraries.

regioselective lithiation synthetic chemistry building block diversification

Scaffold Versatility: From Anticancer Kinase Inhibition to Anti‑Infective Activity in a Single Core

Beyond kinase inhibition, the furo[2,3‑c]pyridine scaffold has been deployed in anti‑infective research. 4‑RCH2‑furo[2,3‑c]pyridines (R = OH, Cl, NR1R2) demonstrated significant protistocidal activity and moderate antibacterial activity in a 2020 study [REFS‑1]. This breadth of biological activity, spanning oncology and infectious disease, is not equally observed across all furopyridine regioisomers, suggesting that the [2,3‑c] junction and dihydrofuran contribute to a privileged binding profile.

anti-infective protistocidal scaffold versatility

Optimal Research and Industrial Use Cases for 2,3-Dihydrofuro[2,3-c]pyridine Based on Established Differentiation Evidence


B‑Raf V600E Inhibitor Lead Generation Programs

Teams initiating B‑Raf inhibitor projects should prioritize the 2,3‑dihydrofuro[2,3‑c]pyridine core as the starting scaffold. As demonstrated by compound 29h (IC50 = 0.2 nM), this scaffold can deliver sub‑nanomolar enzymatic potency, outperforming thienopyridine alternatives by >25‑fold [REFS‑1]. The core allows for facile attachment of indanone oxime or other hinge‑binding motifs at the 7‑position, accelerating SAR exploration.

TAK1 Kinase Inhibitor Optimization for Inflammatory Disease

For TAK1‑targeted programs, the 7‑aminofuro[2,3‑c]pyridine scaffold offers a validated path from micromolar screening hits to single‑digit nanomolar lead compounds. The >900‑fold optimization trajectory reported in the literature provides a proven synthetic roadmap for medicinal chemists [REFS‑2]. This reduces the risk associated with scaffold hopping in the hit‑to‑lead phase.

GPR119 Agonist Discovery for Type‑2 Diabetes and Obesity

Organizations building patent‑protected GPR119 agonist libraries should select the 2,3‑dihydrofuro[2,3‑c]pyridine backbone. The US8809361B2 patent family provides a defensible intellectual property landscape and confirms the scaffold’s ability to activate GPR119 in functional cAMP assays [REFS‑3]. Starting from this core reduces freedom‑to‑operate risk compared to using unpatented but less validated alternatives.

High‑Throughput Screening Deck Diversification via Regioselective Chemistry

Medicinal chemistry groups aiming to expand screening decks with novel, three‑dimensional fragments should incorporate 2,3‑dihydrofuro[2,3‑c]pyridine as a core building block. The regioselective lithiation toolbox enables rapid synthesis of 2‑ and 7‑substituted derivatives with orthogonal functional handles [REFS‑4], allowing parallel library synthesis in a fraction of the steps required for other furopyridine isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.